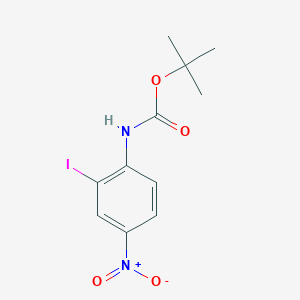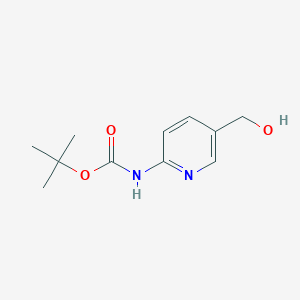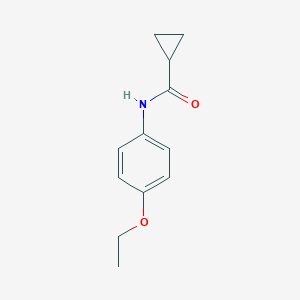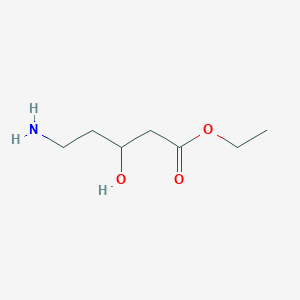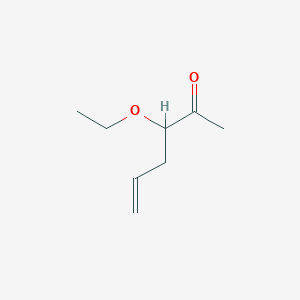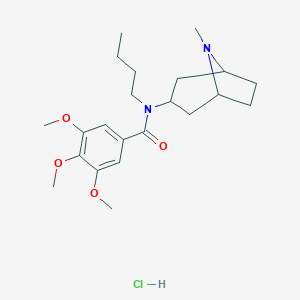
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- is a chemical compound with potential applications in scientific research.
作用機序
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- exerts its effects by binding to and blocking the dopamine D3 receptor. This receptor is involved in the regulation of dopamine release in the brain, and its dysfunction has been implicated in several neurological and psychiatric disorders. By blocking this receptor, Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- can modulate dopamine signaling and potentially provide therapeutic benefits in these disorders.
Biochemical and Physiological Effects:
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- has been found to have several biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which is consistent with its mechanism of action as a D3 receptor antagonist. It has also been found to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
実験室実験の利点と制限
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- has several advantages and limitations for lab experiments. Its selectivity for the dopamine D3 receptor makes it a valuable tool for studying the role of this receptor in neurological and psychiatric disorders. However, its potency and selectivity may also limit its usefulness in some experiments, as it may interact with other receptors or pathways that are not specifically targeted by the compound.
将来の方向性
There are several future directions for research on Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo-. One potential direction is to explore its therapeutic potential in neurological and psychiatric disorders, particularly those that involve dysfunction of the dopamine D3 receptor. Another direction is to investigate its cognitive-enhancing effects and potential applications in the treatment of cognitive disorders. Additionally, further studies are needed to elucidate the mechanisms underlying its biochemical and physiological effects and to identify potential off-target effects that may limit its usefulness in certain experiments.
合成法
The synthesis of Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- involves several steps. Firstly, 3,4,5-trimethoxybenzaldehyde is reacted with N-butyl-8-methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxamide in the presence of acetic acid and sodium acetate to form the corresponding imine. This imine is then reduced with sodium borohydride to give the desired product.
科学的研究の応用
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- has potential applications in scientific research. It has been found to be a potent and selective antagonist of the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. Its ability to selectively target the D3 receptor makes it a valuable tool for studying the role of this receptor in these disorders.
特性
CAS番号 |
171261-29-3 |
|---|---|
製品名 |
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- |
分子式 |
C22H35ClN2O4 |
分子量 |
427 g/mol |
IUPAC名 |
N-butyl-3,4,5-trimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C22H34N2O4.ClH/c1-6-7-10-24(18-13-16-8-9-17(14-18)23(16)2)22(25)15-11-19(26-3)21(28-5)20(12-15)27-4;/h11-12,16-18H,6-10,13-14H2,1-5H3;1H |
InChIキー |
BURNBRAXPYADFI-UHFFFAOYSA-N |
SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl |
正規SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl |
同義語 |
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trim ethoxy-, monohydrochloride, endo- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





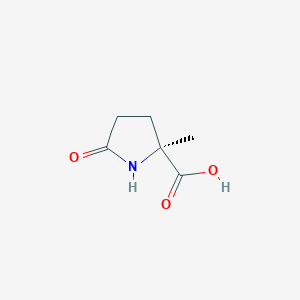
![(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B61386.png)


